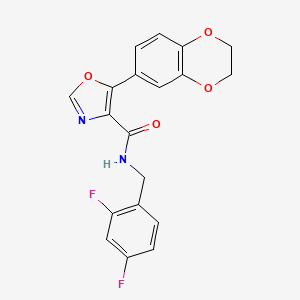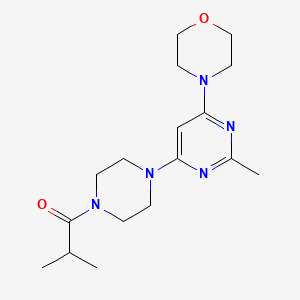![molecular formula C10H9F3N2O B11046216 3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11046216.png)
3-Methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metoxi-8-metil-2-(trifluorometil)imidazo[1,2-a]piridina es un compuesto heterocíclico perteneciente a la familia de la imidazo[1,2-a]piridina. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se exploran en química medicinal por sus posibles aplicaciones terapéuticas. La presencia de un grupo trifluorometilo mejora la estabilidad metabólica y la lipofilia del compuesto, convirtiéndolo en un andamiaje valioso en el descubrimiento de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metoxi-8-metil-2-(trifluorometil)imidazo[1,2-a]piridina típicamente involucra reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Un método común incluye la ciclización de derivados de piridina apropiados con unidades de imidazol en condiciones controladas. Por ejemplo, se puede emplear una reacción de un solo recipiente y tres componentes que involucre cetonas aromáticas, 2-amino-N-heterociclos y dimetilsulfóxido como donador de metileno . La reacción es catalizada por persulfato de potasio (K₂S₂O₈) y yodo (I₂), lo que produce los derivados de imidazo[1,2-a]piridina deseados con buenos rendimientos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos escalables como el uso de 2,2,2-trifluoroacetaldehído O-(aril)oxima como precursor para trifluoroacetonitrilo, que luego reacciona con iluros de piridinio . Este método es ventajoso debido a su amplio alcance de sustratos y su potencial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Metoxi-8-metil-2-(trifluorometil)imidazo[1,2-a]piridina se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila y electrófila son comunes, con reactivos como halógenos, agentes alquilantes y cloruros de sulfonilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter seco.
Sustitución: Halogenación utilizando N-bromosuccinimida (NBS) o alquilación utilizando haluros de alquilo en presencia de una base.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción típicamente produce alcoholes o aminas.
Aplicaciones Científicas De Investigación
3-Metoxi-8-metil-2-(trifluorometil)imidazo[1,2-a]piridina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Explorado por su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Investigado por sus propiedades antimicrobianas, antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de agroquímicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 3-Metoxi-8-metil-2-(trifluorometil)imidazo[1,2-a]piridina involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometilo mejora la afinidad de unión y la estabilidad metabólica, lo que permite que el compuesto module eficazmente las vías biológicas. Por ejemplo, puede inhibir enzimas uniéndose a sus sitios activos o modular la actividad del receptor interactuando con dominios de unión específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Trifluorometilimidazo[1,2-a]piridina
- 3-Metil-2-(trifluorometil)imidazo[1,2-a]piridina
- 8-Metoxi-2-(trifluorometil)imidazo[1,2-a]piridina
Unicidad
3-Metoxi-8-metil-2-(trifluorometil)imidazo[1,2-a]piridina es único debido a la presencia de ambos grupos metoxi y metilo, que pueden influir en sus propiedades electrónicas y actividad biológica. El grupo trifluorometilo mejora aún más su lipofilia y estabilidad metabólica, distinguiéndolo de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H9F3N2O |
|---|---|
Peso molecular |
230.19 g/mol |
Nombre IUPAC |
3-methoxy-8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9F3N2O/c1-6-4-3-5-15-8(6)14-7(9(15)16-2)10(11,12)13/h3-5H,1-2H3 |
Clave InChI |
YXKINHMBCYHPCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-(4-chlorophenyl)-7-[4-(propan-2-YL)phenyl]-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046140.png)
![7-(3-hydroxy-4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11046149.png)
![ethyl 4-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]piperazine-1-carboxylate](/img/structure/B11046155.png)
![4-[(2,4-dichlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11046157.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046160.png)
![4-(2-{2-[(4-Chlorophenyl)sulfonyl]ethyl}-4-[(4-fluorophenyl)sulfonyl]-1,3-oxazol-5-yl)morpholine](/img/structure/B11046166.png)
![2-(1-[(4-Chlorophenyl)methyl]-1,2,3-triazol-4-yl)propan-2-amine](/img/structure/B11046167.png)
![3-amino-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11046170.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11046177.png)
![{amino[2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromen-3-yl]methylidene}propanedinitrile](/img/structure/B11046179.png)

![2-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046191.png)
![N-(3-cyano-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)butanamide](/img/structure/B11046194.png)

